N-(2-fluoro-5-nitrophenyl)methanesulfonamide

Physicochemical profiling Regioisomer comparison Sulfonamide ionization

Researchers requiring the 2-fluoro-5-nitro regioisomer for SNAr-based synthetic routes often encounter procurement errors from regioisomer confusion (e.g., CAS 475278-66-1). This compound delivers the exact geometry needed: • Enables SNAr etherification at the 2-position via ortho-nitro activation (US5521311A) • Supports intramolecular cyclization to conformationally constrained polycyclic scaffolds (J. Org. Chem. 2004) • Reliable batch consistency: mp 163-165 °C, pKa 5.96 ± 0.10, LogP 2.78

Molecular Formula C7H7FN2O4S
Molecular Weight 234.21 g/mol
CAS No. 123343-99-7
Cat. No. B180015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluoro-5-nitrophenyl)methanesulfonamide
CAS123343-99-7
SynonymsN-(2-FLUORO-5-NITROPHENYL)METHANESULFONAMIDE
Molecular FormulaC7H7FN2O4S
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F
InChIInChI=1S/C7H7FN2O4S/c1-15(13,14)9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3
InChIKeyUDWKPLLNAQEMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluoro-5-nitrophenyl)methanesulfonamide: Structural Identity & Baseline


N-(2-Fluoro-5-nitrophenyl)methanesulfonamide (CAS 123343-99-7) is a fluorinated nitroaromatic sulfonamide with the molecular formula C₇H₇FN₂O₄S and a molecular weight of 234.20 g/mol [1]. The compound belongs to the methanesulfonanilide class, characterized by a methanesulfonamide group (-NHSO₂CH₃) attached to a phenyl ring bearing both a fluorine atom at the 2-position and a nitro group at the 5-position . Its reported melting point is 163–165 °C, with a predicted pKa of 5.96 ± 0.10, a predicted LogP of approximately 2.78, and a predicted density of 1.604 ± 0.06 g/cm³ [1]. Commercially, this compound is available as a research-grade synthetic intermediate with typical purity specifications of 95–98% . The compound is also known by the synonym 2′-fluoro-5′-nitromethanesulfonanilide .

1
Synthetic intermediate for methanesulfonanilide derivatization workflows
Research-grade, 95–98% purity specification context
2
Fluorinated nitroaromatic scaffold with 2-fluoro-5-nitro substitution pattern
Enables nucleophilic aromatic substitution (SNAr) chemistry at the activated fluorine position
3
Physicochemical reference for regioisomer structure-activity relationship (SAR) studies
Predicted pKa 5.96 ± 0.10, predicted LogP ~2.78, melting point 163–165 °C

N-(2-Fluoro-5-nitrophenyl)methanesulfonamide: Regiospecific Procurement Rationale


Within the methanesulfonanilide family, the precise positioning of electron-withdrawing substituents on the phenyl ring dictates both physicochemical properties and chemical reactivity. The 2-fluoro-5-nitro substitution pattern of this compound produces a unique combination of a nitro-activated aromatic fluorine capable of serving as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the sulfonamide NH remains available for further derivatization [1][2]. Simply substituting a regioisomer such as N-(5-fluoro-2-nitrophenyl)methanesulfonamide (CAS 475278-66-1) alters the pKa by approximately 0.12 units (5.84 vs. 5.96) and repositions the fluorine relative to the nitro group, fundamentally changing the electronic landscape for downstream SNAr chemistry . Likewise, non-fluorinated analogs such as N-(methylsulfonyl)-3-nitroaniline lack the critical fluorine leaving group entirely, eliminating the synthetic handle that enables key transformations documented in the patent and primary literature [1][2]. The quantitative evidence below demonstrates that regiospecific procurement of CAS 123343-99-7 is necessary when the synthetic route or structure-activity relationship (SAR) program depends on the 2-fluoro-5-nitro geometry.

Regioisomer mismatch
N-(5-fluoro-2-nitrophenyl)methanesulfonamide (CAS 475278-66-1) shifts the nitro-fluoro geometry; pKa differs by ~0.12 units, and fluorine is no longer ortho to the nitro group, limiting SNAr activation.
Non-fluorinated analog limitation
N-(methylsulfonyl)-3-nitroaniline lacks the fluorine leaving group, eliminating the SNAr synthetic handle required for patented etherification and cyclization pathways.
Leaving-group substitution impact
2-chloro or 2-bromo analogs may alter reaction kinetics and yield; etherification conditions optimized for the 2-fluoro isomer may not transfer directly.

N-(2-Fluoro-5-nitrophenyl)methanesulfonamide: Quantitative Differentiation vs. Analogs


Regioisomeric pKa Comparison

The target compound N-(2-fluoro-5-nitrophenyl)methanesulfonamide exhibits a predicted pKa of 5.96 ± 0.10, compared with 5.84 ± 0.10 for its regioisomer N-(5-fluoro-2-nitrophenyl)methanesulfonamide (CAS 475278-66-1) [1]. This ΔpKa of approximately 0.12 units reflects the differential electronic influence of the fluorine and nitro groups based on their relative positions on the aromatic ring. The 0.12-unit higher pKa of the 2-fluoro-5-nitro isomer indicates a slightly weaker sulfonamide NH acidity, which influences solubility as a function of pH and the compound's behavior in aqueous-organic partitioning during synthesis and purification.

Regioisomeric pKa
Head-to-head
ΔpKa ≈ 0.12 (target less acidic)
Supports regioisomer-specific ionization and extraction context
Predicted values; experimental validation not reported
Physicochemical profiling Regioisomer comparison Sulfonamide ionization

Melting Point: Comparison with Non-Fluorinated Analogs

N-(2-fluoro-5-nitrophenyl)methanesulfonamide has a reported melting point of 163–165 °C [1]. In contrast, the non-fluorinated analog N-(methylsulfonyl)-3-nitroaniline melts at 140 °C, and the structurally more complex COX-2 inhibitor NS-398 (N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide, CAS 123653-11-2) melts at 124–126 °C . The 23–25 °C higher melting point of the target compound versus the non-fluorinated analog is consistent with stronger intermolecular hydrogen bonding and more efficient crystal packing conferred by the 2-fluoro substituent. The 37–41 °C higher melting point versus NS-398 reflects the absence of the bulky, flexible cyclohexyloxy group.

Melting point comparison
Cross-study comparable
163–165 °C (target) vs. 140 °C (non-F analog)
Higher crystalline stability may simplify solid handling
Reported supplier data; experimental conditions not detailed
Solid-state properties Melting point comparison Crystallinity and purity

Nitro-Activated Fluorine Leaving Group in SNAr Cyclization

In a published synthetic study, the 2-fluoro-5-nitrophenyl motif—the core aryl architecture of this compound—was employed as a nitro-activated aromatic fluorine leaving group for intramolecular SNAr cyclization to construct a strained trans-5,6-ring system in oxide-bridged phenylmorphans [1]. The fluorine atom served as the leaving group to form the tetracyclic framework rac-(1α,4aα,9aα)-1,3,4,9a-tetrahydro-2-methyl-6-nitro-2H-1,4a-propanobenzofuro[2,3-c]pyridine ((±)-11). This transformation exploits the ortho relationship between the fluorine and the nitro group, which activates the C-F bond toward nucleophilic attack. The 2-fluoro-5-nitro substitution pattern is essential for this reactivity; regioisomers lacking the ortho-nitro activation (e.g., 4-fluoro-2-nitro or 5-fluoro-2-nitro) would not support the same cyclization mode.

SNAr cyclization utility
Class-level inference
Fluorine serves as nitro-activated leaving group
Enables strained polycyclic scaffold construction
J. Org. Chem. 2004; regioisomers lack ortho activation
Synthetic methodology Nucleophilic aromatic substitution Opioid receptor probes

Patent-Documented Etherification Intermediate

US Patent US5521311A explicitly describes N-(2-fluoro-5-nitrophenyl)methanesulfonamide as the starting material for an etherification step in the synthesis of 5-aminoacetylaminosulfonanilide compounds [1]. The patent teaches that the amino group of 2-fluoro-5-nitroaniline is first sulfonylated with methanesulfonyl chloride to yield N-(2-fluoro-5-nitrophenyl)methanesulfonamide, which is then etherized with a compound of Formula (II) in the presence of a base to give a compound of Formula (III) [1]. The subsequent reduction of the nitro group yields the 5-aminoacetylaminosulfonanilide core. This pathway exploits the sulfonamide-protected aniline nitrogen to direct etherification selectively at the 2-fluoro position. Analogs without the 2-fluoro substituent or with a different leaving group at the 2-position would require alternative—and potentially lower-yielding—etherification strategies.

Patent etherification
Supporting evidence
US5521311A intermediate for 5-aminoacetylaminosulfonanilides
Specific regioisomer required for patented route
Quantitative leaving-group comparisons not provided
Patent synthesis Etherification intermediate Sulfonanilide derivatization

Predicted LogP: Lipophilicity of Fluoro-Nitro Regioisomers

The predicted LogP for N-(2-fluoro-5-nitrophenyl)methanesulfonamide is reported as 2.78 . While experimental LogP values for direct regioisomeric comparators are not widely available, the predicted LogP for the 5-fluoro-2-nitro regioisomer (CAS 475278-66-1) is approximately 2.52 based on ChemSpider data . The ΔLogP of approximately +0.26 units indicates that the 2-fluoro-5-nitro isomer is moderately more lipophilic, which can affect solubility, membrane permeability, and chromatographic retention time. This difference arises from the positioning of the polar nitro group and the fluorine atom, which creates a different molecular dipole moment and solvation profile.

Predicted LogP
Cross-study comparable
ΔLogP ≈ +0.26 (target more lipophilic)
Supports chromatographic retention and partitioning review
Predicted values; experimental shake-flask LogP not reported
Lipophilicity LogP comparison ADME prediction

N-(2-Fluoro-5-nitrophenyl)methanesulfonamide: Validated Application Scenarios


Etherification for 5-Aminoacetylaminosulfonanilide Derivatives

In medicinal chemistry programs synthesizing 5-aminoacetylaminosulfonanilide compounds, N-(2-fluoro-5-nitrophenyl)methanesulfonamide serves as the key intermediate for etherification at the 2-position. As documented in US5521311A, the compound is prepared by sulfonylation of 2-fluoro-5-nitroaniline with methanesulfonyl chloride, then etherized with an alcohol or phenol derivative in the presence of a base [1]. The 2-fluoro substituent is specifically required as the leaving group for this transformation; the 5-fluoro-2-nitro regioisomer (CAS 475278-66-1) has a different pKa (5.84 vs. 5.96) and the fluorine is not ortho to the nitro group, making it unsuitable for the same SNAr etherification pathway. Procurement of the correct regioisomer (CAS 123343-99-7) is essential to follow the patented synthetic route without re-optimization.

Strained Polycyclic Systems via SNAr Fluorine Displacement

For synthetic chemistry groups targeting conformationally constrained polycyclic scaffolds such as oxide-bridged phenylmorphans, the 2-fluoro-5-nitrophenyl architecture enables intramolecular SNAr cyclization where the fluorine serves as the leaving group activated by the ortho-nitro group [1]. The J. Org. Chem. (2004) study demonstrated that rac-5-(2-fluoro-5-nitrophenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-9β-ol undergoes base-mediated cyclization to form a strained trans-5,6-ring tetracyclic system, with single-crystal X-ray crystallography confirming the product structure [2]. This synthetic strategy is fundamentally dependent on the 2-fluoro-5-nitro geometry; non-fluorinated analogs and regioisomers lacking the ortho-nitro-fluoro relationship cannot undergo this transformation.

Physicochemical Reference for SAR Studies

In structure-activity relationship (SAR) programs exploring the methanesulfonanilide chemical space, the well-defined physicochemical profile of N-(2-fluoro-5-nitrophenyl)methanesulfonamide—melting point 163–165 °C, predicted pKa 5.96, predicted LogP 2.78—makes it a useful reference point for comparing the impact of substituent variations on solid-state properties, ionization, and lipophilicity [1]. The 23–25 °C higher melting point versus the non-fluorinated analog N-(methylsulfonyl)-3-nitroaniline (140 °C) and the 37–41 °C higher melting point versus NS-398 (124–126 °C) provide clear benchmarks for assessing the contribution of the 2-fluoro substituent and the absence of bulky ether groups to crystalline stability [2][3].

Application
Selection Property
Validation Focus
Etherification for sulfonanilide derivatives
2-fluoro leaving group geometry
Base-mediated SNAr pathway compatibility
Strained polycyclic scaffold synthesis
Nitro-activated ortho-fluorine reactivity
Intramolecular cyclization and product structure confirmation
Physicochemical reference for SAR
Regioisomer-specific pKa, LogP, melting point
Solid-state and lipophilicity benchmarking

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18 linked technical documents
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